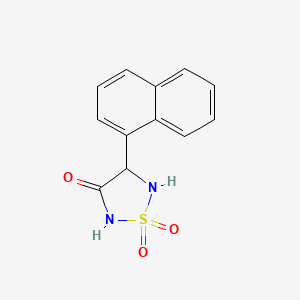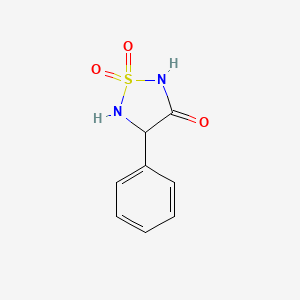
4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Vue d'ensemble
Description
4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a compound that has been identified as a new class of inhibitors of protein tyrosine phosphatase-1B (PTP1B) . This compound belongs to the class of organic compounds known as sulfanilides .
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide can be achieved through palladium-catalyzed asymmetric hydrogenation of the corresponding cyclic N-sulfonylketimines . This process results in optically active sulfahydantoins with up to 98% ee .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide incorporates the 1,2,5-thiadiazolidin-3-one-1,1-dioxide template . The structure of this compound is part of a new class of inhibitors of protein tyrosine phosphatase-1B (PTP1B) .Applications De Recherche Scientifique
Cytotoxicity Studies
4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has been explored in various cytotoxicity studies. For instance, certain derivatives, such as 4-phenyl-2-(benzoyl)[1,2,5]thiadiazolidine-1,1-dioxide, were synthesized and tested for their cytotoxicity against various cancer cell lines, including human lung carcinoma and human colon carcinoma. These compounds demonstrated no significant activity against the cancer cell lines, suggesting that the planarity of the imidazolidinone ring might be crucial for cytotoxic activity (Kim et al., 2003). Additionally, other studies have also investigated the importance of the imidazolidinone motif in 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity, further underscoring the significance of molecular structure in their biological activity (Kim & Jung, 2002).
Enzyme Inhibition
Various 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, including derivatives of 4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide, have been developed as inhibitors of the enzyme protein tyrosine phosphatase 1B (PTP1B). This enzyme is significant in regulating several biological processes, and its inhibition can have therapeutic implications (Ruddraraju et al., 2015).
Molecular Structure Investigations
Studies have also focused on understanding the molecular structure and behavior of 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives. For instance, research involving Fourier Transform infrared and nuclear magnetic resonance spectroscopy has been conducted to investigate the tautomeric behavior of specific derivatives, which is crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide have been synthesized and evaluated for their potential as mechanism-based inhibitors of enzymes like human leukocyte elastase. These studies are crucial for developing new therapeutic agents (Lai et al., 2004).
Propriétés
IUPAC Name |
1,1-dioxo-4-phenyl-1,2,5-thiadiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-8-7(9-14(12,13)10-8)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMTYNAIHYVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NS(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



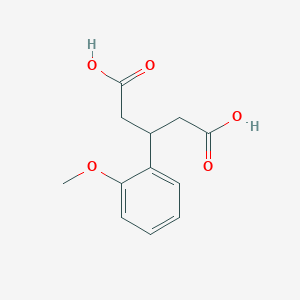
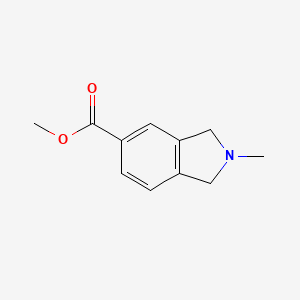
![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)
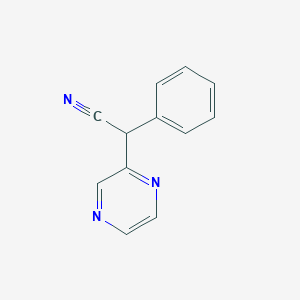
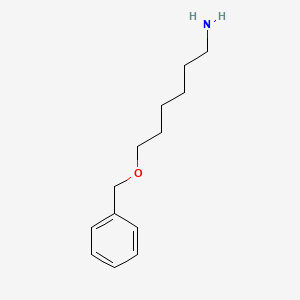
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
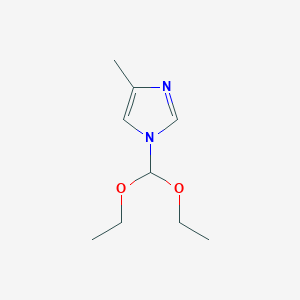

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)
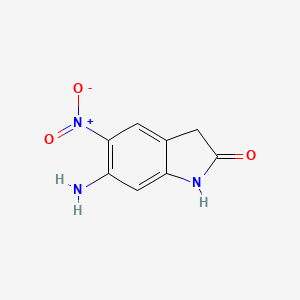
![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)
